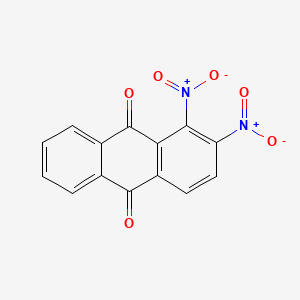

1,2-Dinitro-9,10-anthracenedione

Description

Contextualization within the Broader Anthracenedione System Research

Research into the 9,10-anthracenedione system is extensive. The core's conjugated structure is a chromophore, making many of its derivatives brightly colored and suitable for use as dyes. youtube.com Beyond coloration, the chemical scaffold allows for diverse functionalization, leading to compounds with a wide array of chemical and physical properties. youtube.comrsc.org The addition of substituents, such as nitro groups (–NO2), dramatically alters the electronic properties and reactivity of the parent molecule. These substituted derivatives are often key intermediates in the synthesis of more complex molecules, including aminoanthraquinones and other functional materials. nih.gov

Rationale for Academic Investigation of Dinitroanthracenediones

The academic investigation of dinitroanthracenediones, including the 1,2-dinitro isomer, is driven by several factors. The presence of two strong electron-withdrawing nitro groups significantly influences the molecule's electronic structure, redox potential, and reactivity. This makes them interesting subjects for studies in physical organic chemistry and materials science. rsc.org Researchers explore these compounds as precursors for synthesizing derivatives with specific optical or electronic properties, potentially for use in molecular electronics. rsc.org Furthermore, the study of their synthesis and reactions, such as photoreduction, provides deeper insights into fundamental chemical processes. nih.gov For example, studies on related nitro-anthraquinones have explored their photoreactions, which can lead to the formation of aminoanthraquinones, demonstrating their utility as synthetic intermediates. nih.gov

Historical and Contemporary Research Significance

Historically, anthraquinone (B42736) chemistry is foundational to the synthetic dye industry. Contemporary research has branched into high-technology applications. Substituted anthraquinones are now designed and synthesized for roles in molecular electronics, where their redox properties are harnessed for potential use as molecular switches. rsc.org The study of specific isomers like 1,2-Dinitro-9,10-anthracenedione contributes to a comprehensive understanding of structure-property relationships within this class of compounds. Advanced spectroscopic and theoretical modeling are now common tools used to investigate these molecules. For instance, research on the related 9,10-dinitroanthracene (B1595615) has used Raman spectroscopy to study its solid-state photochemical transformation into anthraquinone, providing microscopic details of the reaction mechanism. nih.gov

Physicochemical Properties of Anthracenedione Derivatives

The properties of dinitroanthracenedione isomers are dictated by the position of the nitro groups on the aromatic core. While detailed experimental data for the 1,2-dinitro isomer is not as prevalent in the literature as for other isomers, a comparison of computed properties provides valuable context.

Table 1: Computed Physicochemical Properties of Anthraquinone and Dinitro-Isomers

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Topological Polar Surface Area (Ų) |

|---|---|---|---|

| 9,10-Anthracenedione | C₁₄H₈O₂ | 208.21 | 34.14 |

| 1,5-Dinitro-9,10-anthracenedione | C₁₄H₆N₂O₆ | 298.21 | 126.36 nih.gov |

| 1,8-Dinitro-9,10-anthracenedione | C₁₄H₆N₂O₆ | 298.21 | 126.36 |

| This compound | C₁₄H₆N₂O₆ | 298.21 | 126.36 |

Data for 9,10-Anthracenedione sourced from NIST. nist.gov Data for dinitro-isomers is based on their shared molecular formula and the typical contribution of nitro groups to the topological polar surface area.

Detailed Research Findings

Research on dinitroanthracenediones primarily revolves around their synthesis and subsequent chemical transformations.

Synthesis

The primary method for producing dinitroanthracenediones is through the electrophilic nitration of 9,10-anthracenedione. This typically involves reacting the parent anthraquinone with a mixture of nitric acid and sulfuric acid. The position of nitration is influenced by reaction conditions and the presence of any pre-existing substituents on the anthraquinone core. The synthesis of specific isomers often requires multi-step procedures to direct the functional groups to the desired positions.

Chemical Reactions and Applications

Dinitroanthracenedione compounds are valuable as intermediates. The nitro groups can be readily reduced to amino groups, opening a pathway to a wide variety of amino-substituted anthraquinones, which are themselves important as dyes and biologically active molecules.

Recent research has also focused on the electrochemical properties of substituted anthraquinones. rsc.org The ability to undergo reversible reduction and oxidation makes them candidates for materials used in batteries and as redox-active switches in molecular-scale electronic devices. rsc.org For example, studies on thiophene-substituted anthraquinones have shown they can be reversibly reduced and oxidized, and their electronic properties have been investigated using cyclic voltammetry and density functional theory (DFT) calculations. rsc.org

Photochemical reactions are another area of investigation. A study on 9,10-dinitroanthracene revealed a crystal-to-crystal transformation to anthraquinone upon exposure to light. nih.gov Such research is fundamental to understanding solid-state reaction mechanisms and has potential applications in photo-responsive materials.

Table of Compounds

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 9,10-Anthracenedione |

| 1,5-Dinitro-9,10-anthracenedione |

| 1,8-Dinitro-9,10-anthracenedione |

| 9,10-Dinitroanthracene |

| Aminoanthraquinone |

| 1-Nitro-9,10-anthraquinone |

| 2-Methyl-1-nitro-9,10-anthraquinone |

| 1-Amino-2-methyl-9,10-anthraquinone |

| 1-Amino-9,10-anthraquinone |

Properties

CAS No. |

57875-61-3 |

|---|---|

Molecular Formula |

C14H6N2O6 |

Molecular Weight |

298.21 g/mol |

IUPAC Name |

1,2-dinitroanthracene-9,10-dione |

InChI |

InChI=1S/C14H6N2O6/c17-13-7-3-1-2-4-8(7)14(18)11-9(13)5-6-10(15(19)20)12(11)16(21)22/h1-6H |

InChI Key |

NMNSBFYYVHREEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,2 Dinitro 9,10 Anthracenedione and Structural Analogues

Established Synthetic Pathways to Dinitroanthracenediones

The synthesis of dinitroanthracenediones can be broadly categorized into two main strategies: direct nitration of a pre-existing anthraquinone (B42736) core and convergent approaches where the dinitrated ring is constructed in the final stages.

Direct nitration of 9,10-anthracenedione is a common method for introducing nitro groups. However, controlling the position of the second nitro group to achieve a 1,2-substitution pattern is notoriously difficult due to the deactivating nature of the first nitro group and the quinone carbonyls.

The direct nitration of unsubstituted 9,10-anthracenedione with mixed nitric and sulfuric acids typically yields a mixture of dinitro isomers, with 1,5- and 1,8-dinitroanthraquinones being the major products. google.com The formation of the 1,2-isomer is generally a minor pathway. The regioselectivity is influenced by both electronic and steric factors. The electron-withdrawing nature of the carbonyl groups and the first nitro group deactivates the entire aromatic system towards further electrophilic attack, making harsh reaction conditions necessary, which often leads to a lack of selectivity.

To circumvent this, researchers have investigated the nitration of substituted anthraquinones where a directing group can influence the position of the incoming nitro group. For instance, the nitration of 1-hydroxyanthraquinone (B86950) can lead to different products depending on the reaction conditions. The hydroxyl group, being an activating group, can direct the incoming electrophile. However, achieving specific 1,2-dinitration often requires a multi-step synthesis involving protection and deprotection of functional groups.

| Starting Material | Nitrating Agent | Conditions | Major Products | Reference |

| 9,10-Anthracenedione | HNO₃/H₂SO₄ | -20 to 100 °C | Mixture of 1,5-, 1,8-, 1,6-, and 1,7-dinitroanthraquinones | google.com |

| 1-Hydroxyanthraquinone | Various | Various | Varies with conditions | wikipedia.org |

Table 1: Representative Direct Nitration Reactions of Anthraquinone Derivatives

The use of catalysts in nitration reactions can offer a pathway to improved regioselectivity and milder reaction conditions. Metal-mediated nitration has been explored as a method to control isomer distributions in electrophilic aromatic substitution. dtic.mil For example, the nitration of aromatic compounds can be catalyzed by mercury(II) and palladium(II), where the metallation step is rate-controlling and product-controlling. dtic.mil While specific applications of this methodology for the synthesis of 1,2-Dinitro-9,10-anthracenedione are not extensively documented, the principle suggests a potential route for achieving higher regioselectivity. The choice of catalyst and reaction conditions is critical in directing the nitration to the desired positions.

Convergent synthesis offers a more controlled and often more efficient route to complex molecules like this compound by assembling the target from smaller, pre-functionalized fragments.

Annulation reactions, such as the Diels-Alder reaction, provide a powerful tool for constructing the anthraquinone skeleton with pre-defined substitution patterns. A suitably substituted diene can react with a dienophile to form a cyclohexene (B86901) ring, which can then be aromatized to the desired anthraquinone. For the synthesis of a 1,2-disubstituted anthraquinone, one could envision the reaction of a 1,2-disubstituted diene with a naphthoquinone derivative.

For example, the Diels-Alder reaction of a 1,2-dihalo-1,3-butadiene with 1,4-naphthoquinone, followed by elimination and oxidation, could theoretically yield a 1,2-dihalo-9,10-anthracenedione. Subsequent nucleophilic substitution of the halogens with nitro groups would provide the target molecule. While specific examples for the direct synthesis of this compound via this route are scarce in readily available literature, the synthesis of various substituted anthraquinones via Diels-Alder reactions is well-established. nih.gov

| Diene | Dienophile | Key Steps | Product Type | Reference |

| Substituted 1,3-Butadiene | 1,4-Naphthoquinone | Cycloaddition, Aromatization | Substituted Anthraquinone | nih.gov |

Table 2: General Diels-Alder Approach to Substituted Anthraquinones

Another convergent strategy involves the Friedel-Crafts acylation reaction. This approach typically involves the reaction of a substituted phthalic anhydride (B1165640) with a substituted benzene (B151609) derivative. For the synthesis of this compound, one could start with a dinitro-substituted benzene derivative and react it with phthalic anhydride in the presence of a Lewis acid catalyst. The resulting benzoylbenzoic acid can then undergo intramolecular cyclization to form the anthraquinone ring system.

A plausible, though challenging, retrosynthetic pathway would start with 1,2-dinitrobenzene (B166439) and phthalic anhydride. The Friedel-Crafts acylation would be followed by a ring-closing reaction to form the tricyclic quinone structure. The success of this approach heavily relies on the reactivity and stability of the dinitrated starting materials under the strong acidic conditions of the Friedel-Crafts reaction.

| Aromatic Substrate | Acylating Agent | Catalyst | Key Steps | Product Type |

| Benzene | Phthalic anhydride | AlCl₃ | Acylation, Cyclization | 9,10-Anthracenedione |

| Substituted Benzene | Phthalic anhydride | AlCl₃ | Acylation, Cyclization | Substituted Anthraquinone |

Table 3: General Friedel-Crafts Acylation Approach to Anthraquinones

Convergent Synthesis Approaches

Novel and High-Yield Synthetic Routes

The creation of the dinitroanthracenedione framework, particularly with the adjacent nitro groups in the 1 and 2 positions, requires precise control over reaction conditions. Researchers have explored various innovative routes to enhance yield, purity, and synthetic efficiency.

Multicomponent reactions (MCRs), which involve combining three or more reactants in a single step to form a product containing substantial parts of all components, represent a highly efficient strategy in organic synthesis. google.com This approach offers significant advantages, including reduced reaction times, energy consumption, and by-product formation, making it an attractive, though still developing, area for the synthesis of complex polycyclic structures like anthraquinones. google.com

While a specific MCR for the direct synthesis of this compound is not prominently documented, related strategies highlight the potential of this methodology. For instance, cycloaddition/oxidative aromatization sequences involving quinones and substituted β-enamino esters have been used to construct polysubstituted anthraquinone derivatives in good yields. nih.gov Such approaches demonstrate the feasibility of assembling the core anthraquinone skeleton through convergent, single-pot processes. The adaptation of MCRs could pave the way for more streamlined syntheses of dinitroanthracenedione precursors.

| Multicomponent Reaction Type | Key Reactants | Primary Product Scaffold | Potential Relevance to Anthraquinone Synthesis |

|---|---|---|---|

| Povarov Reaction | Aniline (B41778), Aldehyde, Activated Alkene | Tetrahydroquinolines | Applicable for building substituted ring systems that could be precursors to the anthraquinone core. |

| Diels-Alder/Aromatization | Diene, Dienophile (e.g., Naphthoquinone) | Polycyclic Systems | A classic route to the anthraquinone framework that can be adapted into a one-pot, multi-step sequence. |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amides | Useful for creating highly functionalized side chains that could be attached to a pre-formed anthraquinone ring. |

The conversion of quinones to cyanated aromatic compounds is a powerful method for creating electron-deficient systems. However, standard protocols often fail for highly electron-poor substrates like dinitroanthraquinones. An improved protocol has been developed specifically for the conversion of 2,7-dinitro-9,10-anthraquinone into 2,7-dinitro-9,10-dicyanoanthracene. organic-chemistry.org

This adapted method addresses the challenge that the strong electron-withdrawing nature of the nitro groups inhibits the formation of the second cyanohydrin intermediate. The key innovation is a delayed addition of the cyanide catalyst. The initial catalyst-free step allows for the reduction of the quinone and the formation of the first cyanohydrin, which reduces the molecule's electron-deficient character. Subsequently, the catalyst is introduced to facilitate the formation of the second cyanohydrin, leading to the fully cyanated and aromatized product. organic-chemistry.org This strategy is expected to be broadly applicable to other electron-poor quinones.

| Step | Reaction | Key Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | First Cyanohydrin Formation | Trimethylsilyl cyanide (TMSCN), Catalyst-free, 0 °C | Reduces the electron-poor character of the quinone, allowing the reaction to proceed. organic-chemistry.org |

| 2 | Second Cyanohydrin Formation | Potassium cyanide (KCN) catalyst added | Catalyzes the formation of the second cyanohydrin intermediate. organic-chemistry.org |

| 3 | Reductive Aromatization | Reagent to eliminate TMS-O groups and aromatize the ring | Forms the final dicyanoanthracene product. organic-chemistry.org |

The transformation of aromatic primary amines into diazonium salts is a cornerstone of synthetic organic chemistry, providing a gateway to a wide array of functional groups. google.com This strategy is highly applicable to the synthesis of substituted anthraquinones starting from aminoanthracenedione precursors. The process begins with diazotization, where a primary aromatic amine is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. google.com

This diazonium salt can then undergo a variety of substitution reactions. The Sandmeyer reaction, which utilizes copper(I) salts as catalysts, is a classic and effective method for replacing the diazonium group with halides (Cl, Br) or a cyano group. nih.govnih.gov While not a Sandmeyer reaction, direct substitution with a nitro group (–NO₂) to form a nitroarene from a diazonium salt can also be achieved, typically by treatment with sodium nitrite in the presence of a copper catalyst. To synthesize this compound, one would start with 1,2-diamino-9,10-anthracenedione, perform a double diazotization, and then substitute both diazonium groups with nitro groups.

| Step | Transformation | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Diazotization | Aminoanthracenedione, NaNO₂, HCl (aq), 0-5 °C | Anthracenedione diazonium salt |

| 2 | Sandmeyer-type Nitration | Diazonium salt, NaNO₂, Cu₂O (catalyst) | Nitroanthracenedione |

| 2a | Sandmeyer Halogenation | Diazonium salt, CuCl or CuBr | Chloro- or Bromo-anthracenedione |

| 2b | Sandmeyer Cyanation | Diazonium salt, CuCN | Cyanoanthracenedione |

Derivatization and Functionalization Strategies for Dinitroanthracenedione Scaffolds

Once the this compound scaffold is obtained, its chemical properties can be further tailored through various functionalization reactions. These transformations can target the nitro groups themselves or other positions on the aromatic core.

The nitro group is a strong electron-withdrawing group, which significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). mdpi.comnih.gov In this mechanism, a nucleophile attacks the carbon atom bearing the nitro group, which acts as a competent leaving group. The presence of the carbonyls and the second nitro group on the anthraquinone skeleton further enhances this activation, making the nitro groups susceptible to displacement by various nucleophiles. mdpi.com

This reactivity allows for the introduction of a wide range of substituents. For example, the reaction of 1,4-dinitroanthraquinone with 1,4-diaminobutane (B46682) can proceed stepwise; at room temperature, only one nitro group is substituted, while the second requires higher temperatures. mdpi.com Similarly, 1,8-dihydroxy-4,5-dinitroanthracene-9,10-dione reacts with arylamines, demonstrating that even deactivated systems can undergo this substitution. mdpi.com This provides a direct method for linking dinitroanthracenedione cores to other molecules via heteroatom linkages.

| Nucleophile | Example Reagent | Resulting Functional Group | Reference |

|---|---|---|---|

| Amines (R-NH₂) | Alkylamines, Arylamines | Amino-substituted Anthraquinone | mdpi.com |

| Alkoxides (R-O⁻) | Sodium Methoxide | Alkoxy-substituted Anthraquinone | nih.gov |

| Thiolates (R-S⁻) | Sodium Thiophenolate | Thioether-substituted Anthraquinone | |

| Hydroxide (OH⁻) | Potassium Hydroxide | Hydroxy-substituted Anthraquinone | nih.gov |

Beyond direct substitution, the nitro groups on the this compound scaffold serve as synthetic handles for other transformations. The most significant of these is the reduction of the nitro groups to amino groups. This can be achieved using various reducing agents, such as sodium sulfide (B99878) or sodium borohydride. nih.gov

The resulting 1,2-diamino-9,10-anthracenedione is a highly versatile intermediate. These amino groups can be readily converted into diazonium salts, which, as discussed previously, opens the door to a vast range of Sandmeyer and related reactions to introduce halogens, cyano, hydroxyl, and other groups. google.com This two-step sequence—reduction followed by diazotization/substitution—provides an indirect but powerful route to functionalize the 1 and 2 positions of the anthraquinone core with substituents that are not accessible through direct methods.

| Transformation | Reagents | Product | Synthetic Utility |

|---|---|---|---|

| Nitro Group Reduction | Na₂S, NaBH₄, or catalytic hydrogenation | Diaminoanthracenedione | Creates versatile amino groups for further functionalization. nih.gov |

| Diazotization of Amino Groups | NaNO₂, H⁺ | Diazonium Salt | An electrophilic intermediate for substitution reactions. google.com |

| Photochemical Reaction | UV light | Anthraquinone (loss of NO) | Can be used to remove nitro groups under specific conditions. organic-chemistry.org |

Elucidation of Reaction Mechanisms and Chemical Reactivity

Redox Chemistry and Electron Transfer Processes

The anthraquinone (B42736) framework is a well-established redox-active system, capable of undergoing reversible two-electron, two-proton reduction to the corresponding hydroquinone (B1673460). The presence of two strongly electron-withdrawing nitro groups in 1,2-Dinitro-9,10-anthracenedione significantly influences its redox properties, making it a more potent oxidizing agent compared to the parent anthraquinone.

The reduction of anthraquinones typically proceeds through a series of single-electron transfer (SET) steps. In aprotic media, the process involves the initial formation of a radical anion (semiquinone) upon the transfer of a single electron. This is a reversible process, and the stability of the semiquinone radical is a key feature of quinone chemistry. A second electron transfer then generates the dianion. In protic solvents, these electron transfer steps are coupled with protonation events, leading to the formation of the neutral hydroquinone.

Studies on various quinone systems demonstrate that the kinetics of electron transfer can be influenced by the nature of the electron donor and the surrounding medium. For instance, investigations into the interaction of dihydroxyquinones with amine donors have shown that the quenching of quinone fluorescence occurs via an electron transfer mechanism. electrochemsci.org The correlation between the quenching rate constants and the free energy changes for these reactions supports an outer-sphere electron transfer model, as described by Marcus theory. electrochemsci.org

The redox potential of an anthraquinone derivative is a direct measure of its thermodynamic ability to accept electrons. The introduction of electron-withdrawing substituents, such as nitro groups, makes the molecule easier to reduce, thereby shifting its redox potential to more positive values. Conversely, electron-donating groups have the opposite effect.

The table below presents experimental redox potential data for anthraquinone and some of its derivatives to illustrate the impact of substitution on this property.

| Compound | Redox Potential (V vs. Ag/AgCl) | Reference |

|---|---|---|

| Anthraquinone-2-sulfonate (AQS) | -0.46 | frontiersin.org |

| AQS-1-NH2 | -0.53 | frontiersin.org |

| AQS-1-OH | -0.49 | frontiersin.org |

| Naphthoquinone (NQ) | -0.71 | researchgate.net |

| 2,2′-((9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(N,N,N-trimethylethan-1-aminium)dichloride | -0.554 (vs. SHE) | frontiersin.org |

Note: The redox potentials are highly dependent on the solvent system and reference electrode used. The values presented are for illustrative purposes to show the effect of substituents.

Anthraquinone derivatives can act as redox mediators, facilitating electron transfer between an electrode and a substrate or between different chemical species in a solution. Their ability to undergo reversible redox cycles allows them to shuttle electrons effectively. For instance, substituted anthraquinones have been investigated for their ability to mediate electron transfer from electrodes to biological systems, such as in microbial fuel cells or for electrosynthesis. frontiersin.org The tuning of their redox potential through chemical modification is crucial for matching the thermodynamic requirements of the target reaction, thereby minimizing energy loss and improving efficiency. frontiersin.org

Nucleophilic and Electrophilic Substitution Pathways

The aromatic rings of the anthraquinone scaffold are generally deactivated towards electrophilic substitution due to the electron-withdrawing effect of the two carbonyl groups. The presence of two additional, and powerful, electron-withdrawing nitro groups in this compound further deactivates the ring system to a very significant degree.

Substituents on an aromatic ring profoundly affect its reactivity towards both electrophilic and nucleophilic attack. rsc.org

Electrophilic Aromatic Substitution: The nitro groups are strong deactivating groups due to both a powerful inductive electron-withdrawing effect (-I) and a resonance effect (-M). acs.orgrsc.org These effects drastically reduce the electron density of the aromatic rings, making them much less nucleophilic and thus highly unreactive towards electrophiles (e.g., in nitration, halogenation, or Friedel-Crafts reactions). Compared to benzene (B151609), nitrobenzene (B124822) undergoes nitration millions of times more slowly, and the presence of a second nitro group would be expected to decrease the rate even further. acs.org

Nucleophilic Aromatic Substitution (SNAr): Conversely, the strong electron-withdrawing nature of the nitro groups activates the aromatic system towards nucleophilic aromatic substitution. These groups stabilize the negative charge of the Meisenheimer complex, which is the key intermediate in the SNAr mechanism. researchgate.net Therefore, this compound would be expected to be susceptible to reaction with strong nucleophiles, potentially leading to the displacement of one of the nitro groups if it is positioned as a suitable leaving group, or substitution of other leaving groups on the ring.

The kinetics of substitution reactions provide insight into the reaction mechanism. For bimolecular nucleophilic substitution (SN2) type reactions, the rate depends on the concentration of both the substrate and the nucleophile. libretexts.orgyoutube.com

While specific kinetic data for this compound is not prevalent, studies on analogous compounds like 1-chloro-2,4-dinitrobenzene (B32670) (ClDNB) offer a clear picture of the kinetics of nucleophilic aromatic substitution on highly electron-deficient rings. The reaction of ClDNB with various sulfur-based nucleophiles (biothiols) has been shown to follow second-order kinetics. nih.gov The rate of these SNAr reactions is highly dependent on the nucleophilicity of the attacking species and the ability of the aromatic system to stabilize the intermediate.

The table below shows the second-order rate constants for the reaction of 1-chloro-2,4-dinitrobenzene with a series of biothiols, illustrating the influence of the nucleophile's structure on the reaction rate.

| Nucleophile (Biothiol) | Second-Order Rate Constant, kN (M-1s-1) at 37°C | Reference |

|---|---|---|

| Cysteine | 31.13 ± 0.05 | nih.gov |

| Glutathione | 14.82 ± 0.01 | nih.gov |

| N-acetylcysteine | 11.45 ± 0.01 | nih.gov |

| Homocysteine | 177.30 ± 0.02 | nih.gov |

Note: This data is for 1-chloro-2,4-dinitrobenzene as a model system to illustrate kinetic principles of nucleophilic aromatic substitution on a dinitro-activated aromatic ring.

The generally accepted mechanism for these reactions is a two-step addition-elimination process. The rate-determining step can be either the formation of the Meisenheimer intermediate or the departure of the leaving group, depending on the specific reactants and conditions. researchgate.net For a good leaving group like chloride, the formation of the intermediate is often rate-limiting. researchgate.net

Photochemical Transformations and Excited State Dynamics

The photochemistry of anthraquinone and its derivatives is characterized by the reactivity of their excited triplet states. The introduction of nitro groups is expected to modify the energy levels and lifetimes of these excited states, influencing the subsequent photochemical pathways.

Upon absorption of light, this compound is expected to be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. The triplet state of anthraquinones can participate in photo-induced redox reactions. Anthraquinones are known to act as photosensitizers, and their triplet states can abstract hydrogen atoms or electrons from suitable donor molecules.

The presence of two strongly electron-withdrawing nitro groups will render the anthraquinone nucleus of this compound significantly more electron-deficient than the parent anthraquinone. This enhanced electron deficiency would make the triplet state a more potent oxidizing agent. Therefore, it is anticipated to readily undergo photo-induced reduction in the presence of electron or hydrogen donors. The general mechanism for such a photo-redox reaction can be outlined as follows:

Excitation: DNANQ + hν → ¹DNANQ*

Intersystem Crossing: ¹DNANQ* → ³DNANQ*

Electron/Hydrogen Abstraction: ³DNANQ* + RH → [DNANQH• + R•] or [DNANQ•⁻ + RH•⁺]

Where DNANQ represents this compound and RH is a hydrogen/electron donor. The resulting radical intermediates can then undergo further reactions.

Table 1: General Redox Potentials of Related Compounds (Note: This table presents general values for related compounds to illustrate the expected trends, as specific data for this compound is not available.)

| Compound | Ground State Reduction Potential (V vs. SCE) | Triplet State Reduction Potential (V vs. SCE) |

| Anthraquinone | -0.94 | +1.9 |

| Nitrobenzene | -1.15 | +2.0 |

The data in Table 1 suggests that the presence of nitro groups generally makes reduction more favorable.

The triplet state is central to the photochemistry of anthraquinones. For the parent anthraquinone, the lowest triplet state is typically of n,π* character, which is known for its high reactivity in hydrogen abstraction reactions. However, the presence of nitro groups, which are also strong chromophores, can introduce low-lying π,π* and charge-transfer (CT) triplet states. The nature of the lowest triplet state in this compound will dictate its primary photochemical reactivity.

If the lowest triplet state is of n,π* character, it will be highly reactive towards hydrogen abstraction from solvents or other molecules, leading to the formation of a ketyl radical. If a π,π* or CT state is the lowest, energy transfer to other molecules or other intramolecular processes might become more dominant. Given the strong electron-withdrawing nature of the nitro groups, a charge-transfer character in the excited state is highly probable.

Studies on other nitroaromatic compounds have shown that the triplet state can be involved in complex reaction pathways, including rearrangements and fragmentations. The primary intermediates expected from the triplet state reactivity of this compound would be radical species, such as the semiquinone radical formed upon hydrogen abstraction.

The photolytic stability of this compound is expected to be low, particularly in the presence of hydrogen-donating solvents or other reactants. The primary photolytic pathway would likely involve the reduction of the anthraquinone core or the nitro groups.

In solution, especially in protic or hydrogen-donating solvents like alcohols, photoreduction to the corresponding hydroquinone or amino derivatives is a plausible pathway. The general reaction scheme would be:

³DNANQ* + R-CH₂OH → DNANQH• + R-C•HOH

The resulting ketyl radical (DNANQH•) can then undergo further reduction or dimerization.

Another potential photolytic pathway for nitroaromatic compounds is the cleavage of the C-NO₂ bond. Studies on 9,10-dinitroanthracene (B1595615) have shown its photochemical transformation to anthraquinone with the release of nitric oxide (NO). nih.gov A similar pathway, potentially involving a nitro-nitrito rearrangement, could be envisioned for this compound, although this is speculative without direct experimental evidence.

In heterogeneous media, such as on the surface of semiconductors or in polymeric matrices, the photolytic pathways could be altered. The molecule could act as a photosensitizer, injecting an electron into the conduction band of a semiconductor, leading to its own oxidation and subsequent degradation.

Rearrangement Reactions and Isomerization Pathways

Rearrangement and isomerization reactions are common in photochemistry, often proceeding through excited state intermediates. For this compound, both intramolecular rearrangements and potential isomerizations could be considered, although specific studies are lacking.

Intramolecular rearrangements in nitroaromatic compounds can be induced by light. A well-known example is the photo-rearrangement of o-nitrobenzyl compounds. While not a direct analogue, the proximity of the two nitro groups in this compound might facilitate unique intramolecular reactions upon photoexcitation.

One hypothetical rearrangement could involve the interaction of the excited nitro group with the adjacent carbonyl group or the other nitro group. This could potentially lead to the formation of cyclic intermediates, which could then rearrange to form new products. However, without experimental or computational studies, such pathways remain speculative.

Thermally induced isomerization of the nitro groups on the aromatic ring of this compound is generally not expected to occur under typical conditions. The C-N bond connecting the nitro group to the aromatic ring is strong, and migration of the nitro group to a different position on the ring would require a high activation energy.

Significant thermal energy would likely lead to decomposition of the molecule rather than a clean isomerization. The presence of two nitro groups in close proximity could potentially lower the decomposition temperature compared to the parent anthraquinone.

It is important to note that while positional isomerization of the nitro groups is unlikely, rotational isomerization (rotation around the C-N bond) is a fast process that occurs at room temperature.

Advanced Spectroscopic and Kinetic Investigations

Time-Resolved Spectroscopic Techniques for Reaction Monitoring

Time-resolved spectroscopy is indispensable for capturing the fleeting events that follow photoexcitation or the initiation of a reaction. These methods offer unparalleled insight into the sequence of molecular changes, from electronic state transitions to structural evolution, on timescales ranging from femtoseconds to microseconds.

Femtosecond and Nanosecond Transient Absorption Spectroscopy for Intermediate Detection

Femtosecond (fs) and nanosecond (ns) transient absorption (TA) spectroscopy are premier techniques for studying the photophysical and photochemical pathways of complex molecules. nd.edu These methods employ a "pump-probe" approach, where an initial ultrafast laser pulse (the pump) excites the molecule, and a second, time-delayed pulse (the probe) measures the absorption spectrum of the resulting transient species. nd.edu This allows for the direct observation of excited singlet and triplet states, radical ions, and other reaction intermediates. nd.edunih.gov

While specific TA studies on 1,2-Dinitro-9,10-anthracenedione are not prevalent in the literature, the behavior of analogous anthraquinone (B42736) derivatives provides a strong model for its expected photodynamics. For instance, studies on 2-(1-hydroxyethyl)-9,10-anthraquinone (2-HEAQ) using both fs-TA and ns-TA have successfully characterized its excited triplet state following efficient intersystem crossing. bohrium.comnih.gov Upon excitation, these systems typically exhibit a rapid evolution of spectral features corresponding to the decay of the initial singlet excited state and the rise of the longer-lived triplet state. Subsequent reactions of this triplet state, such as hydrogen abstraction or electron transfer, can be monitored by tracking the appearance of new absorption bands corresponding to the resulting radical species. bohrium.com For this compound, one would anticipate the formation of its triplet state, which would be a key intermediate in subsequent photochemical reactions.

| Technique | Timescale | Intermediates Detected | Typical Application |

| Femtosecond Transient Absorption | 10⁻¹⁵ to 10⁻⁹ s | Singlet Excited States, Triplet Excited States, Primary Radicals | Studying initial photophysical events, intersystem crossing, and ultrafast reactions. nd.edu |

| Nanosecond Transient Absorption | 10⁻⁹ to 10⁻³ s | Triplet Excited States, Radical Ions, Longer-Lived Intermediates | Monitoring the kinetics and decay pathways of triplet states and subsequent chemical transformations. bohrium.comyoutube.com |

Time-Resolved Resonance Raman Spectroscopy for Structural Dynamics

Time-Resolved Resonance Raman (TR3) spectroscopy is a powerful technique that provides detailed structural information about transient intermediates. nih.govresearchgate.net By tuning the probe laser wavelength to match an electronic absorption band of a specific intermediate, the Raman signals of that species' vibrational modes are dramatically enhanced. researchgate.net This provides a molecular "fingerprint," revealing changes in bonding and geometry as the reaction progresses. nih.gov

TR3 is particularly advantageous compared to transient absorption because it offers much higher structural resolution. nih.gov For a molecule like this compound, TR3 could be used to:

Track changes in the vibrational frequencies of the nitro (NO₂) and carbonyl (C=O) groups in the excited triplet state.

Identify the structural characteristics of radical anions or adducts formed during a reaction.

Distinguish between different isomeric intermediates.

Studies on other aromatic carbonyl compounds, such as 2-HEAQ, have utilized ns-TR3 to identify the protonated triplet state as a key precursor in a photoredox reaction, a determination made possible by observing specific vibrational band shifts under acidic conditions. bohrium.comnih.gov This demonstrates the technique's capacity to elucidate complex reaction mechanisms by providing direct structural evidence of key intermediates. nih.gov

Quantitative Kinetic Analysis via Spectroscopic Methods

Spectroscopic techniques are fundamental to quantitative kinetics, allowing for the precise determination of reaction rates and the real-time profiling of reactant and product concentrations.

UV-Visible Absorption Spectroscopy for Rate Constant Determination

UV-Visible absorption spectroscopy is a widely used and accessible method for determining the rate constants of chemical reactions. researchgate.netresearchgate.net The method relies on the Beer-Lambert law, where the absorbance of a species is directly proportional to its concentration. By monitoring the change in absorbance at a wavelength characteristic of a reactant or product over time, a kinetic trace is generated. youtube.com From this data, rate constants can be extracted by fitting the data to appropriate kinetic models (e.g., first-order or second-order). researchgate.netresearchgate.net

This approach is particularly well-suited for studying nucleophilic aromatic substitution (SNAr) reactions, which are common for electron-deficient nitroaromatic compounds. For example, the kinetics of reactions between 1-halogeno-2,4-dinitronaphthalenes and aniline (B41778) in ethanol (B145695) have been successfully determined using this method. rsc.org A similar methodology would be applied to study the reactions of this compound with various nucleophiles.

Illustrative Kinetic Data for a Related System: Reaction of 1-Halogeno-2,4-dinitronaphthalenes with Aniline in Ethanol at 90.1°C rsc.org

| Leaving Group (X in 1-X-2,4-dinitronaphthalene) | Second-Order Rate Constant (k₂) (l. mole⁻¹ sec.⁻¹) |

|---|---|

| Iodo | 2.50 x 10⁻⁴ |

| Bromo | 2.22 x 10⁻⁴ |

| Chloro | 1.13 x 10⁻⁴ |

| Fluoro | 2.21 x 10⁻⁶ |

This table serves as an example of the type of kinetic data obtained via UV-Visible spectroscopy for a similar class of compounds.

Infrared and Raman Spectroscopy for Real-Time Reaction Profiling

Infrared (IR) and Raman spectroscopy are powerful for real-time reaction profiling because they provide structurally specific information by monitoring molecular vibrations. youtube.com These techniques can simultaneously track multiple species in a reaction mixture, allowing for the observation of reactant decay, product formation, and the transient appearance of intermediates.

For this compound, the prominent vibrational bands of the nitro and carbonyl groups serve as excellent probes for monitoring its reactions. The nitro group in aromatic compounds gives rise to two strong, characteristic stretching vibrations. orgchemboulder.comspectroscopyonline.com

Typical IR Absorption Frequencies for Relevant Functional Groups

| Functional Group | Vibrational Mode | **Typical Wavenumber Range (cm⁻¹) ** |

|---|---|---|

| Nitro (Ar-NO₂) | Asymmetric Stretch | 1550 - 1475 orgchemboulder.com |

| Nitro (Ar-NO₂) | Symmetric Stretch | 1360 - 1290 orgchemboulder.com |

By monitoring the intensity changes of these bands, one can profile the reaction kinetics. For instance, in a nucleophilic substitution reaction where a nitro group is displaced, the decrease in the intensity of the NO₂ bands would directly correlate with the consumption of the starting material.

Spectroscopic Characterization of Transient Species and Adducts

A complete mechanistic understanding requires the direct spectroscopic characterization of transient species and any stable or semi-stable adducts formed during the reaction. For nitroaromatic compounds like this compound, reactions with nucleophiles often proceed through the formation of well-defined intermediates known as Meisenheimer or Janowsky adducts. acs.org

These adducts are formed by the addition of a nucleophile to the electron-deficient aromatic ring, creating a resonance-stabilized, negatively charged σ-complex. This process results in a significant change in the electronic structure of the molecule, which is readily detectable by spectroscopy. The formation of these adducts is often accompanied by the appearance of intense, new absorption bands in the visible region of the UV-Vis spectrum, leading to a dramatic color change. acs.org

While specific studies on this compound adducts are scarce, research on other nitroaromatics shows that the position and intensity of these new absorption bands can provide information about the structure of the adduct. acs.orgrsc.org Further characterization using techniques like NMR and IR spectroscopy can confirm the point of nucleophilic attack and the structure of the resulting complex.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculation of Electronic Structure and Energetics

The electronic structure and energy of 1,2-Dinitro-9,10-anthracenedione would be primarily investigated using a variety of quantum chemical methods. These calculations are foundational for understanding the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set like 6-311++G(d,p), would be used to determine key properties.

Anticipated Research Findings would include:

Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

Thermodynamic Properties: Enthalpy of formation, Gibbs free energy, and entropy, which are crucial for assessing the compound's stability.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the distribution of these orbitals, which are vital for predicting reactivity.

Vibrational Frequencies: The calculated infrared (IR) spectrum, which can be compared with experimental data to confirm the structure.

A hypothetical data table for such findings is presented below.

Interactive Data Table: Hypothetical DFT Results for this compound

| Property | Predicted Value | Unit |

| Total Electronic Energy | Value not available | Hartrees |

| HOMO Energy | Value not available | eV |

| LUMO Energy | Value not available | eV |

| HOMO-LUMO Gap | Value not available | eV |

| Dipole Moment | Value not available | Debye |

Møller-Plesset perturbation theory is a post-Hartree-Fock method used to incorporate electron correlation effects, which are neglected in simpler models. MP2, the second-order correction, is a common choice for improving the accuracy of energy calculations. While computationally more demanding than DFT, MP2 provides a valuable benchmark for the electronic energy and can be crucial for systems where electron correlation plays a significant role.

Anticipated Research Findings would include:

A more accurate calculation of the total electronic energy and correlation energy compared to the Hartree-Fock method.

Refined geometric parameters that can be compared with both DFT and experimental results.

To understand the interaction of this compound with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT is used to calculate the energies of electronic excited states, which correspond to the absorption of light in the UV-visible spectrum.

Anticipated Research Findings would include:

Electronic Transition Energies: The wavelengths of maximum absorption (λmax) in the UV-visible spectrum.

Oscillator Strengths: The intensities of these electronic transitions.

Nature of Transitions: Identification of the molecular orbitals involved in the primary electronic transitions (e.g., n → π* or π → π*).

A hypothetical data table for such findings is presented below.

Interactive Data Table: Hypothetical TD-DFT Results for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | Value not available | Value not available | Value not available |

| S0 → S2 | Value not available | Value not available | Value not available |

| S0 → S3 | Value not available | Value not available | Value not available |

Analysis of Intra- and Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms and chemical bonds. By locating critical points in the electron density, AIM can characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds). For this compound, AIM analysis would be instrumental in quantifying the strength and nature of intramolecular interactions, particularly those involving the nitro groups and the anthraquinone (B42736) core.

Anticipated Research Findings would include:

Bond Critical Points (BCPs): Identification of BCPs between atoms, confirming the existence of chemical bonds.

Properties at BCPs: The electron density (ρ) and its Laplacian (∇²ρ) at the BCPs, which provide information about the bond strength and type.

Ring Critical Points (RCPs): Identification of RCPs within the aromatic rings, characterizing the ring structures.

The Electron Localization Function (ELF) is a tool used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. ELF analysis provides a chemically intuitive picture of the electron distribution in a molecule. For this compound, ELF would reveal the spatial arrangement of covalent bonds and the lone pairs on the oxygen and nitrogen atoms, offering insights into the electronic structure that complement the AIM analysis.

Anticipated Research Findings would include:

Basins of Attraction: Visualization of basins corresponding to core electrons, covalent bonds, and lone pairs.

Population Analysis: Integration of the electron density within these basins to provide electron counts for different bonds and lone pairs.

Symmetry-Adapted Perturbation Theory (SAPT) for Interaction Energy Decomposition

Symmetry-Adapted Perturbation Theory (SAPT) is a highly accurate method for analyzing the nature of non-covalent interactions between molecules. It decomposes the total interaction energy into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion. This level of detail is invaluable for understanding how this compound might interact with other molecules, such as solvents or biological macromolecules.

A SAPT analysis would typically involve the following components:

| Interaction Energy Component | Description |

| Electrostatics (Eelst) | The classical Coulombic interaction between the static charge distributions of the interacting molecules. |

| Exchange (Eexch) | A short-range repulsive term arising from the Pauli exclusion principle, which prevents the overlap of electron clouds. |

| Induction (Eind) | The stabilizing interaction that results from the polarization of one molecule by the electric field of another. |

| Dispersion (Edisp) | A ubiquitous, long-range attractive force originating from the correlated fluctuations of electron clouds. |

No published SAPT studies on this compound were found to populate this table with actual energy values.

Prediction of Reactivity and Mechanistic Pathways

Computational methods are instrumental in predicting the reactivity of a molecule and elucidating the step-by-step mechanisms of its reactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. nih.govbiointerfaceresearch.com It posits that the most significant interactions in a chemical reaction occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. nih.govbiointerfaceresearch.com The energies of these orbitals and the energy gap between them are critical indicators of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

For this compound, an FMO analysis would provide the following key data points:

| Molecular Orbital | Energy (eV) | Description |

| HOMO | Data not available | The energy of the highest occupied molecular orbital, indicating the molecule's ability to donate electrons. |

| LUMO | Data not available | The energy of the lowest unoccupied molecular orbital, indicating the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Data not available | The energy difference between the HOMO and LUMO, which correlates with the molecule's chemical reactivity and the energy required for electronic excitation. |

Specific HOMO and LUMO energy values for this compound are not available in the reviewed literature.

To understand the kinetics and thermodynamics of a chemical reaction, chemists computationally model the transition state—the highest energy point along the reaction coordinate. Mapping the potential energy surface provides a detailed landscape of the energy changes throughout a reaction, identifying intermediates, transition states, and the most likely reaction pathways. Such studies are crucial for predicting reaction rates and understanding complex reaction mechanisms.

No studies involving transition state modeling or potential energy surface mapping for reactions of this compound have been found.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a "computational microscope" to observe the time-dependent behavior of molecules, offering insights into their structural dynamics, conformational changes, and interactions with their environment.

Car-Parrinello Molecular Dynamics (CPMD) is an ab initio molecular dynamics method that solves the electronic structure on-the-fly as the simulation progresses. whiterose.ac.uk This approach is particularly powerful for studying processes involving changes in electronic structure, such as bond breaking and formation, and for modeling the dynamics of protons in systems with hydrogen bonding.

There are no documented CPMD simulations specifically investigating the proton dynamics or any other aspect of this compound.

Classical MD simulations are widely used to study the behavior of molecules in different environments, such as in various solvents or in complex biological systems. These simulations can reveal how the solvent structure is perturbed by the solute and how specific intermolecular interactions, such as hydrogen bonding or π-stacking, influence the molecule's conformation and behavior.

While general MD studies on anthraquinone derivatives exist, simulations focusing on the specific interaction of this compound in different environments are absent from the literature.

Environmental Transformation and Degradation Pathways of 1,2 Dinitro 9,10 Anthracenedione

The environmental fate of 1,2-Dinitro-9,10-anthracenedione, a member of the nitroanthraquinone class of compounds, is dictated by a series of abiotic and biotic transformation processes. These pathways determine its persistence, mobility, and potential for toxicological impact in various environmental compartments. The presence of both nitro groups and an anthraquinone (B42736) core structure influences its reactivity and susceptibility to degradation.

Research Perspectives on Catalytic and Advanced Material Applications

Dinitroanthracenedione Derivatives as Catalysts in Organic Transformations

The catalytic potential of anthraquinone (B42736) derivatives is well-established, primarily revolving around their redox activity. While specific research on 1,2-Dinitro-9,10-anthracenedione as a catalyst is limited, the broader class of anthraquinones serves as a model for potential applications.

The most prominent catalytic application of anthraquinones is in the industrial production of hydrogen peroxide (H₂O₂) through a method known as the Riedl–Pfleiderer process. wikipedia.org This process relies on the autoxidation of an anthrahydroquinone to its corresponding anthraquinone. wikipedia.org The cycle involves two primary stages:

Hydrogenation: A 2-alkyl-9,10-anthraquinone, dissolved in a mixture of organic solvents, is catalytically hydrogenated to its corresponding 2-alkyl-9,10-anthrahydroquinone using a palladium catalyst. wikipedia.orgresearchgate.net

Oxidation: The resulting anthrahydroquinone is then oxidized with air (oxygen) to regenerate the parent anthraquinone and produce hydrogen peroxide. wikipedia.org The hydrogen peroxide is subsequently extracted with water. wikipedia.orgontosight.ai

While 2-alkylanthraquinones (like 2-ethylanthraquinone (B47962) or 2-amylanthraquinone) are the standard catalysts for this process, the fundamental redox mechanism is central to the anthraquinone core. ontosight.aiwikipedia.orgnih.gov The substitution pattern on the anthraquinone ring is crucial for tuning the catalyst's solubility and the kinetics of the reaction. Although dinitro derivatives are not commercially used for this purpose, the electron-withdrawing nature of the nitro groups would theoretically impact the redox potential of the quinone system, a key parameter in this catalytic cycle.

Currently, there is no publicly available research data specifically documenting the use of this compound or its derivatives in dehydrosulfurization processes.

Integration into Functional Materials and Electronic Devices

The rigid, planar structure and redox-active nature of the anthraquinone system make it a compelling building block for functional organic materials. The introduction of nitro groups is a key strategy in molecular engineering to tailor the electronic properties for specific device applications.

Organic semiconductors are the active components in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). A critical requirement for these devices is the efficient transport of charge carriers (holes or electrons). aps.org Many organic materials are inherently p-type (hole-transporting). To achieve high-performance devices and enable complementary circuits, the development of n-type (electron-transporting) materials is essential. beilstein-journals.org

A common molecular design strategy to create n-type materials is to incorporate electron-deficient units into the molecular structure. beilstein-journals.org This lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the injection and transport of electrons. beilstein-journals.org The nitro group (–NO₂) is a strong electron-withdrawing group. Therefore, the incorporation of two nitro groups onto the anthraquinone core, as in this compound, is expected to significantly lower its LUMO energy, making it a potential candidate for an n-type organic semiconductor. Anthracene itself is a well-known building block for organic semiconductors, and functionalization is a key to controlling charge transport. rsc.org While specific mobility values for this compound are not widely reported, the underlying principle of using electron-withdrawing groups to promote electron transport is a cornerstone of modern organic electronics research. beilstein-journals.org

Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage due to their potential for low cost and high safety. researchgate.net Anthraquinone derivatives have been extensively studied as the negative electrolyte (negolyte) in these batteries. researchgate.netrsc.org The performance of these molecules depends on their solubility in water, chemical stability, and redox potential. harvard.edu

Molecular engineering plays a crucial role in optimizing these properties. researchgate.net The redox potential of the anthraquinone core can be tuned by adding either electron-donating or electron-withdrawing substituents. nih.govresearchgate.net

Electron-donating groups (e.g., hydroxyl –OH, amino –NH₂) tend to lower the redox potential. harvard.eduresearchgate.net

Electron-withdrawing groups (like the nitro groups in this compound) are expected to increase the redox potential.

While a higher redox potential might be less ideal for achieving a large cell voltage when paired with a standard catholyte, the systematic study of such derivatives is vital for understanding structure-property relationships. nih.gov A major challenge for many organic molecules is stability during battery cycling. harvard.edu For instance, some dihydroxyanthraquinone derivatives can undergo decomposition pathways that lead to capacity fade. harvard.edu Research into various substitution patterns, including dinitro-substituted compounds, contributes to the broader effort to design stable, high-performance molecules for next-generation energy storage. rsc.org

Table 1: Investigated Anthraquinone Derivatives for Redox Flow Batteries

| Derivative Name | Key Feature/Modification | Investigated For |

| 2,6-dihydroxyanthraquinone (DHAQ) | Hydroxyl groups for redox tuning | Improving battery lifetime by mitigating decomposition. harvard.edupv-magazine.com |

| 1,8-dihydroxyanthraquinone (1,8-DHAQ) | Potentially inexpensive precursor | Synthesis of highly water-soluble derivatives (DCDHAQ). rsc.org |

| Quaternized anthraquinone derivatives | Quaternary ammonium (B1175870) groups | High aqueous solubility in pH-neutral AORFBs. rsc.org |

The optical and electronic properties of anthraquinone are directly linked to its molecular structure. The introduction of substituents can dramatically alter these characteristics, a principle widely used in the design of dyes, pigments, and functional materials. ontosight.aimdpi.com

The substitution of the aromatic ring with functional groups affects the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn influences its absorption spectrum and electrochemical behavior. researchgate.net For example, the synthesis of 1,4-dihydroxy-2,3-dinitro-9,10-anthraquinone demonstrates how multiple functional groups (both electron-donating -OH and electron-withdrawing -NO₂) can be combined to finely tune properties. researchgate.net In this specific molecule, the nitro groups are twisted relative to the plane of the anthraquinone ring system. researchgate.net

The design of molecules like this compound falls within this paradigm of targeted molecular engineering. The position and nature of the substituents are chosen to achieve a specific response. By adding strong electron-withdrawing groups, the aim is typically to modify the electronic properties, such as increasing the electron affinity for applications in n-type semiconductors or tuning the redox potential for electrochemical applications. nih.govnih.gov Computational studies using methods like Density Functional Theory (DFT) are often employed to predict the properties of new derivatives before their synthesis, accelerating the discovery of materials with desired characteristics. nih.govresearchgate.net

Q & A

Q. What synthetic methodologies are most effective for preparing 1,2-Dinitro-9,10-anthracenedione, and how can reaction conditions be optimized?

Answer: The synthesis of this compound typically involves nitration of anthracenedione precursors. Key steps include:

- Precursor Selection : Starting with 1,5-Dichloro-9,10-anthracenedione (as in ), nitro groups can be introduced via electrophilic aromatic substitution.

- Reagent Optimization : Use nitric acid in sulfuric acid (nitrating mixture) under controlled temperatures (0–5°C) to minimize side reactions like over-nitration.

- Solvent and Catalysis : Polar aprotic solvents (e.g., dichloromethane) enhance solubility, while Lewis acids (e.g., FeCl₃) may improve regioselectivity.

- Purification : Column chromatography or recrystallization ensures purity. Monitor progress via TLC and confirm final structure via NMR and mass spectrometry .

Q. What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound derivatives?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and electronic environments. For example, nitro groups deshield adjacent protons, causing downfield shifts (δ 8.5–9.5 ppm) .

- X-ray Diffraction (XRD) : Resolves crystal packing and confirms nitro group orientation (e.g., distinguishing cis/trans isomers via bond angles and distances) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- Cross-Validation : Combine techniques to resolve ambiguities (e.g., coupling NMR with IR for nitro group confirmation) .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data between synthetic batches of this compound be systematically addressed?

Answer: Contradictions may arise from isomerism, impurities, or solvent effects. Strategies include:

- Isomer Identification : Compare experimental NMR/XRD data with computational models (e.g., DFT calculations for predicted chemical shifts). provides reference data for cis/trans isomers .

- Purity Assessment : Use HPLC or GC-MS to detect trace impurities. Adjust recrystallization solvents (e.g., DMF vs. ethanol) to isolate dominant products .

- Solvent Artifacts : Test spectra in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to rule out solvent-induced shifts .

Q. What mechanistic insights explain the electronic effects of nitro groups on the reactivity of this compound in subsequent functionalization reactions?

Answer:

- Electron-Withdrawing Effects : Nitro groups deactivate the aromatic ring, directing electrophiles to meta/para positions. This influences reactions like sulfonation or halogenation.

- Redox Activity : Nitro groups can undergo reduction to amines, enabling applications in catalytic systems. Cyclic voltammetry (CV) studies reveal reduction potentials .

- Comparative Studies : Contrast with dihydroxy derivatives (e.g., 1,2-Dihydroxy-9,10-anthracenedione in ) to quantify electronic impacts via UV-Vis spectroscopy or computational simulations .

Q. How can researchers mitigate hazards during large-scale synthesis of this compound while maintaining yield?

Answer:

- Controlled Conditions : Use jacketed reactors to regulate exothermic nitration. Inert atmospheres (N₂/Ar) prevent oxidation side reactions .

- Waste Management : Neutralize acidic waste with bicarbonate solutions.

- Personal Protective Equipment (PPE) : Fume hoods, nitrile gloves, and flame-resistant lab coats are mandatory. Refer to safety protocols in .

Data-Driven Research Questions

Q. How do steric and electronic factors influence the crystallographic packing of this compound derivatives?

Answer:

- Crystal Engineering : Nitro groups create dipole-dipole interactions, favoring specific packing motifs. XRD data () show planar arrangements with π-π stacking distances of ~3.5 Å .

- Substituent Impact : Compare with methyl or chloro derivatives () to assess how bulkier groups alter lattice parameters .

Q. What strategies optimize the regioselective synthesis of this compound over other positional isomers?

Answer:

- Directing Groups : Introduce temporary protecting groups (e.g., sulfonic acid) to block undesired nitration sites.

- Computational Screening : DFT studies predict nitro group orientation energies, guiding experimental design .

- Kinetic Control : Lower reaction temperatures favor kinetic products (1,2-isomer) over thermodynamically stable isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.